molecular formula C23H22NaO2P B13144070 Sodium 5-(triphenylphosphoranylidene)pentanoate

Sodium 5-(triphenylphosphoranylidene)pentanoate

Cat. No.: B13144070
M. Wt: 384.4 g/mol
InChI Key: BVMLGZLXLPSMCM-UHFFFAOYSA-M
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Description

Sodium 5-(triphenylphosphoranylidene)pentanoate is an organophosphorus compound with the molecular formula C23H22NaO2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt. This salt is then deprotonated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(triphenylphosphoranylidene)pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .

Mechanism of Action

The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its role as a nucleophile in the Wittig reaction. The ylide form of the compound attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product . The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to its specific pentanoate backbone, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C23H22NaO2P

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate

InChI

InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1

InChI Key

BVMLGZLXLPSMCM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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